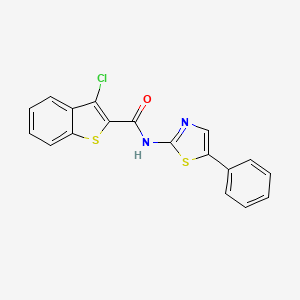
3-chloro-N-(5-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from different precursors. For instance, a series of thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, involving reactions with various organic reagents . Another example is the synthesis of a 1,3,4-thiadiazole derivative, which was achieved through a dehydrosulfurization reaction of a starting hydrazinecarbothioamide . These methods suggest that the synthesis of "3-chloro-N-(5-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide" could also involve multi-step reactions, possibly starting from a thiophene or thiazole precursor.
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques such as IR, 1H NMR, MS, and elemental analysis . Additionally, molecular docking studies were performed for a 1,3,4-thiadiazole derivative to assess its potential as a dihydrofolate reductase (DHFR) inhibitor . These analyses are crucial for confirming the structure of the synthesized compounds and for predicting their biological activity.
Chemical Reactions Analysis
The papers do not provide detailed chemical reaction mechanisms for the compounds studied. However, the synthesis processes described involve reactions such as dehydrosulfurization and the use of reagents like iodine and triethylamine in a DMF medium . These reactions are indicative of the types of chemical transformations that might be applicable to the synthesis of "3-chloro-N-(5-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide".
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are not extensively discussed in the provided papers. However, the high-performance liquid chromatography (HPLC) assay developed for the determination of a benzodiazepine derivative and its metabolite in plasma suggests that similar analytical techniques could be used to study the physical and chemical properties of "3-chloro-N-(5-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide" . The acute toxicity and pharmacological activities of the thiophene derivatives were also assessed, indicating the importance of these properties in the evaluation of new compounds .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research on derivatives of 3-chloro-N-(5-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide has shown promising results in antitumor activity. Ostapiuk, Frolov, and Matiychuk (2017) synthesized a new series of these compounds and found significant antitumor effects, particularly in inhibiting the in vitro growth of human tumor cells. This positions these derivatives as potential candidates for innovative anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).
Antimicrobial Activity
Another key application is in antimicrobial activity. Naganagowda and Petsom (2011) demonstrated that certain derivatives exhibit antibacterial properties. They synthesized derivatives including 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol and evaluated their structures, confirming their potential as antibacterial agents (Naganagowda & Petsom, 2011).
Antibiotic and Antibacterial Drugs
G. Ahmed (2007) explored the synthesis of compounds derived from thiophene-2-carboxamide, aiming to develop new antibiotic and antibacterial drugs. These studies focus on the biological activity of the synthesized compounds against Gram-positive and Gram-negative bacteria, highlighting their potential in medical applications (Ahmed, 2007).
Eigenschaften
IUPAC Name |
3-chloro-N-(5-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2OS2/c19-15-12-8-4-5-9-13(12)23-16(15)17(22)21-18-20-10-14(24-18)11-6-2-1-3-7-11/h1-10H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAMRTKVOCZBBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(5-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

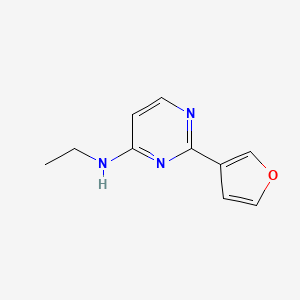
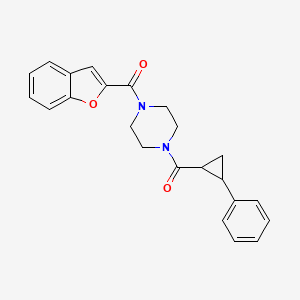


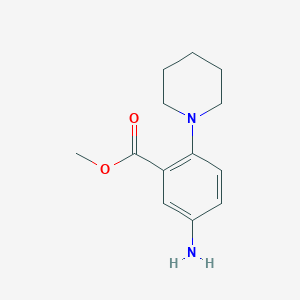
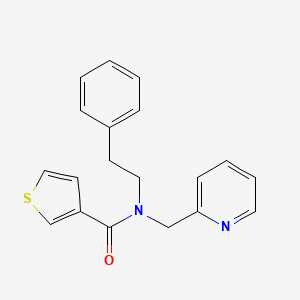
![2-Benzyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B3014156.png)
![4-[(1Z)-N-hydroxy-2-(2-methoxyphenyl)ethanimidoyl]benzene-1,3-diol](/img/structure/B3014157.png)
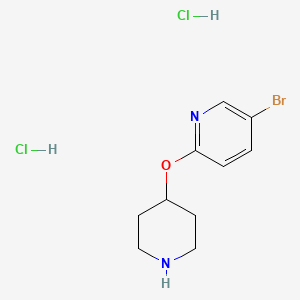

![4-(6-hydroxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid](/img/structure/B3014161.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide](/img/structure/B3014163.png)
![[2-[2-(3,4-Diethoxyphenyl)ethylamino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B3014166.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(p-tolylthio)acetamide](/img/structure/B3014167.png)